4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide, commonly known as a precursor in the synthesis of the tyrosine kinase inhibitor nilotinib, is a compound with significant implications in the treatment of chronic myelogenous leukemia. Its molecular formula is with a molecular weight of approximately 404.34 g/mol. The compound is classified as an impurity reference standard and is categorized under anticancer agents and kinase inhibitors .
The synthesis of 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide involves several steps, primarily focusing on the formation of key intermediates. The process typically includes:
These methods have been optimized to improve yield and scalability for commercial production, emphasizing efficiency and reduced steps in the synthesis process .
The molecular structure of 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide can be represented using various structural notations:
Cc1cn(cn1)c2cc(NC(=O)c3ccc(C)c(c3)[N+](=O)[O-])cc(c2)C(F)(F)F
InChI=1S/C19H15F3N4O3/c1-11-3-4-13(5-17(11)26(28)29)18(27)24-15-6-14(19(20,21)22)7-16(8-15)25-9-12(2)23-10-25/h3-10H,1-2H3,(H,24,27)
The structure features a trifluoromethyl group, an imidazole ring, and a nitrobenzamide moiety, which contribute to its biological activity and interaction profiles .
The chemical reactions involving 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide primarily focus on its role as an intermediate in synthesizing nilotinib. Key reactions include:
These reactions are critical for developing pharmaceutical formulations that enhance therapeutic efficacy against targeted cancer pathways .
The mechanism of action for 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide is primarily linked to its role as a precursor in the synthesis of nilotinib, which acts as a selective inhibitor of Bcr-Abl tyrosine kinase. This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival, particularly in chronic myelogenous leukemia.
The compound's structural features allow it to effectively bind to the active site of the kinase, blocking substrate access and preventing downstream signaling cascades that lead to tumor growth .
4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide finds significant applications in scientific research:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1